Tribenzylsulfanium bromide
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Overview
Description
Tribenzylsulfanium bromide is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a positively charged sulfur atom bonded to three organic groups and a counter anion, in this case, bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzylsulfanium bromide can be synthesized through the reaction of benzyl bromide with benzyl sulfide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzyl bromide+Benzyl sulfide→Tribenzylsulfanium bromide
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method has been shown to produce high yields of the desired product in a shorter amount of time compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
Tribenzylsulfanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl sulfide.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tribenzylsulfanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used to study the effects of sulfonium salts on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tribenzylsulfanium bromide involves the interaction of the positively charged sulfur atom with various molecular targets. This interaction can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium bromide: Similar in structure but with methyl groups instead of benzyl groups.
Triphenylsulfonium bromide: Contains phenyl groups instead of benzyl groups.
Tributylsulfonium bromide: Contains butyl groups instead of benzyl groups.
Uniqueness
Tribenzylsulfanium bromide is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. This makes it particularly useful in certain types of organic synthesis and industrial applications.
Properties
CAS No. |
62153-78-0 |
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Molecular Formula |
C21H21BrS |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
tribenzylsulfanium;bromide |
InChI |
InChI=1S/C21H21S.BrH/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;/h1-15H,16-18H2;1H/q+1;/p-1 |
InChI Key |
ZWPXEUONBQPYLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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